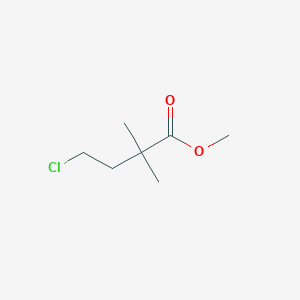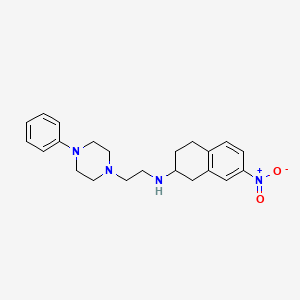
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Vue d'ensemble
Description
“1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-” is a chemical compound with the molecular formula C22H28N4O2 . It has a molecular weight of 380.48 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a phenyl group and a tetrahydro-7-nitro-2-naphthalenyl group . The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be approximately 559.1°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm3 .Applications De Recherche Scientifique
Pharmacological Applications and Metabolism
Piperazine derivatives, including the specified compound, have been recognized for their clinical application potential mainly in treating conditions such as depression, psychosis, or anxiety. Their metabolism involves extensive pre-systemic and systemic processes, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their interactions with serotonin receptors among other neurotransmitter receptors, although their full spectrum of effects and applications remains a subject of ongoing research (Caccia, 2007).
Therapeutic Uses and Drug Development
Piperazine derivatives are featured prominently in drug development for their therapeutic uses across a variety of conditions. The structural modification of the piperazine nucleus has led to the creation of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. These applications underscore the versatility and potential of piperazine derivatives in addressing a broad range of diseases, highlighting the importance of further therapeutic investigations into this class of compounds (Rathi et al., 2016).
Anti-mycobacterial Activity
Significant among the applications of piperazine derivatives is their reported potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a building block in designing potent anti-TB molecules and suggests its potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Antineoplastic Potential
Piperazine derivatives have been studied for their antineoplastic properties, with some compounds showing excellent cytotoxic properties and greater tumor-selective toxicity. These molecules act through mechanisms such as apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. This research underscores the potential of piperazine derivatives as candidate antineoplastic drug candidates, warranting further evaluation (Hossain et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
7-nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-26(28)22-9-7-18-6-8-20(16-19(18)17-22)23-10-11-24-12-14-25(15-13-24)21-4-2-1-3-5-21/h1-5,7,9,17,20,23H,6,8,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHUTWOBJZBSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCN3CCN(CC3)C4=CC=CC=C4)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647198 | |
| Record name | 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- | |
CAS RN |
1003565-41-0 | |
| Record name | 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



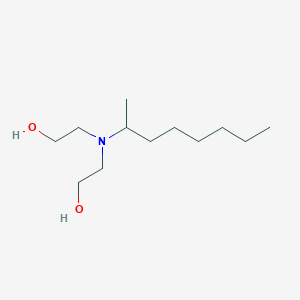
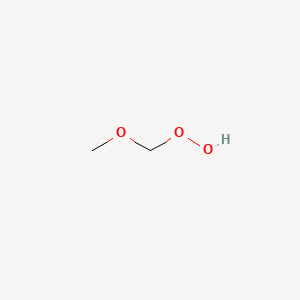



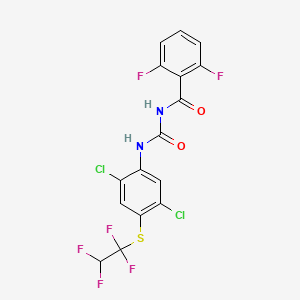

![2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione](/img/structure/B3044631.png)
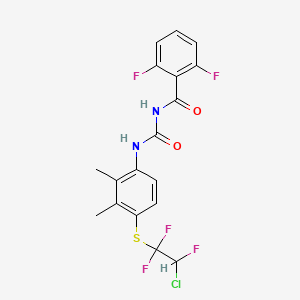

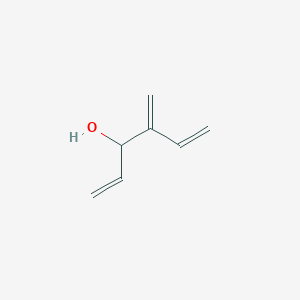
![Phosphine, (dibromomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044635.png)
![Phosphine, (dichloromethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044636.png)
